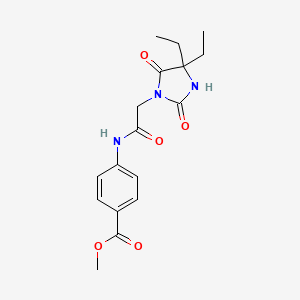![molecular formula C24H21FN4O4 B2475906 N-(3-fluoro-4-methylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902919-46-4](/img/no-structure.png)
N-(3-fluoro-4-methylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-fluoro-4-methylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C24H21FN4O4 and its molecular weight is 448.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Various compounds with structures similar to N-(3-fluoro-4-methylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide have been synthesized and evaluated for their anticancer activity. For instance, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide have shown appreciable cancer cell growth inhibition against a range of cancer cell lines, indicating their potential as anticancer agents (M. M. Al-Sanea et al., 2020).
Imaging and Diagnostic Applications
Compounds within this chemical family have been developed for imaging purposes, such as [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This showcases the utility of these compounds in diagnostic imaging, particularly for neurological conditions (F. Dollé et al., 2008).
Anti-inflammatory and Analgesic Agents
Novel derivatives, including those based on benzodifuranyl and thiazolopyrimidines, have been synthesized from compounds such as visnaginone and khellinone, displaying anti-inflammatory and analgesic activities. This highlights the potential of these compounds in developing new therapeutic agents targeting inflammation and pain (A. Abu‐Hashem et al., 2020).
Antitumor Activities
Specific enantiomers of related compounds have been investigated for their selective antitumor activities, indicating the role of molecular configuration in their biological activity and the potential for developing enantioselective drugs (Xiong Jing, 2011).
Ribonucleotide Reductase Inhibitors
Derivatives such as N-hydroxy-alpha-(2-hydroxyethoxy)-1(2H)-pyrimidineacetamides have been explored as potential antitumor agents, acting through the inhibition of ribonucleotide diphosphate reductase. This suggests the versatility of these compounds in targeting specific enzymes for cancer therapy (R. A. Farr et al., 1989).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(3-fluoro-4-methylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide' involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form 3-(4-methoxybenzyl)-2,4-dioxobutanoic acid ethyl ester. This intermediate is then reacted with guanidine to form 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-amine. The final compound is obtained by reacting this intermediate with 3-fluoro-4-methylbenzoyl chloride and N-(2-aminoethyl)acetamide.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "guanidine", "3-fluoro-4-methylbenzoyl chloride", "N-(2-aminoethyl)acetamide" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form 3-(4-methoxybenzyl)-2,4-dioxobutanoic acid ethyl ester.", "Step 2: Reaction of 3-(4-methoxybenzyl)-2,4-dioxobutanoic acid ethyl ester with guanidine in the presence of a base to form 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-amine.", "Step 3: Reaction of 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-amine with 3-fluoro-4-methylbenzoyl chloride in the presence of a base to form N-(3-fluoro-4-methylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide.", "Step 4: Reaction of N-(3-fluoro-4-methylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide with N-(2-aminoethyl)acetamide in the presence of a base to form the final compound." ] } | |
CAS RN |
902919-46-4 |
Molecular Formula |
C24H21FN4O4 |
Molecular Weight |
448.454 |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H21FN4O4/c1-15-5-8-17(12-20(15)25)27-21(30)14-28-22-19(4-3-11-26-22)23(31)29(24(28)32)13-16-6-9-18(33-2)10-7-16/h3-12H,13-14H2,1-2H3,(H,27,30) |
InChI Key |
WHKMMPYVAZVFKB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)OC)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloro-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]acetamide](/img/structure/B2475827.png)





![4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2475840.png)
![3-Hydroxy-4-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione](/img/structure/B2475842.png)

![2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2475844.png)
![2-Ethoxy-N-(4-{7-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide](/img/structure/B2475845.png)